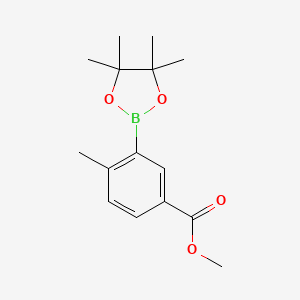

Methyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate

Description

Methyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester with systematic nomenclature reflecting its structural complexity. Below is a summary of its key identifiers:

The compound’s nomenclature follows IUPAC rules, specifying the methyl ester at the benzoate group, the methyl substituent at position 4, and the pinacol-derived dioxaborolane ring at position 3.

Structural Features and Classification

The molecule comprises three distinct structural units:

- Benzoate Ester Core : A benzene ring with a methoxycarbonyl (-COOCH₃) group at position 1.

- Methyl Substituent : A methyl (-CH₃) group at position 4 of the aromatic ring.

- Pinacol Boronate Ester : A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring at position 3, formed via esterification of boronic acid with pinacol (2,3-dimethyl-2,3-butanediol) .

Key Structural Attributes:

- Boronate Ester : The dioxaborolane ring adopts a trigonal planar geometry at boron, stabilized by resonance with adjacent oxygen atoms. This configuration enhances thermal stability and solubility in organic solvents .

- Steric Effects : The methyl groups on the dioxaborolane ring create steric hindrance, influencing reactivity in cross-coupling reactions .

- Electronic Effects : The electron-withdrawing ester group and electron-donating methyl substituent modulate the aromatic ring’s electronic density, affecting regioselectivity in reactions .

Classification :

Historical Context of Boronate Ester Chemistry

Boronate esters emerged as critical reagents in organic synthesis following the development of the Suzuki-Miyaura cross-coupling reaction in 1979 . Key milestones include:

- Early 20th Century : Isolation of boronic acids and their esters, though limited by instability and poor handling characteristics .

- 1970s–1980s : Discovery that boronate esters, particularly pinacol derivatives, offered improved stability and reactivity compared to boronic acids .

- Post-2000 : Optimization of boronate esters for diverse applications, including polymer synthesis and medicinal chemistry .

The synthesis of this compound represents a refinement in boronate ester design, balancing steric protection and reactivity for cross-coupling applications .

Scientific Significance and Research Relevance

This compound is pivotal in modern synthetic chemistry due to:

- Suzuki-Miyaura Couplings :

- Stability Advantages :

- Recent Innovations :

Research Applications:

Properties

IUPAC Name |

methyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO4/c1-10-7-8-11(13(17)18-6)9-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPIXNBOBZHNCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682238 | |

| Record name | Methyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882679-40-5 | |

| Record name | Methyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxycarbonyl-2-methylphenylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Standard Laboratory-Scale Synthesis

Starting Material : Methyl 3-iodo-4-methylbenzoate

Reagents :

- B₂Pin₂ (1.1 equiv)

- KOAc (3.0 equiv)

- PdCl₂(dppf)·CH₂Cl₂ (5 mol%)

Conditions : - Solvent: DMSO

- Temperature: 80°C

- Atmosphere: Argon

- Time: 12–16 hours

- Combine methyl 3-iodo-4-methylbenzoate, B₂Pin₂, KOAc, and catalyst in DMSO.

- Degas and heat at 80°C under argon.

- Quench with water, extract with ethyl acetate, and dry over MgSO₄.

- Purify via silica gel chromatography (hexanes:EtOAc = 20:1).

Yield : 71%

Alternative Solvent Systems

Replacing DMSO with dioxane/water (4:1) under similar conditions reduces reaction time to 3 hours but requires higher temperatures (85–90°C). This method achieves comparable yields (70–82%).

Reaction Optimization

Critical Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–10 mol% Pd | <70% → >85% |

| Solvent Polarity | DMSO > Dioxane | +15% efficiency |

| Base | KOAc > K₃PO₄ | Improved kinetics |

| Temperature | 80–90°C | Faster completion |

Key Finding : Anhydrous DMSO enhances boron transfer efficiency by stabilizing Pd intermediates.

Industrial-Scale Considerations

- Continuous Flow Reactors : Reduce catalyst decomposition at elevated temperatures.

- Automated Purification : Simulated moving bed (SMB) chromatography increases throughput.

- Cost Analysis : B₂Pin₂ excess limited to 1.2 equiv to minimize waste.

Comparative Data Table

| Precursor | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 3-Iodo-4-methylbenzoate | PdCl₂(dppf)·CH₂Cl₂, KOAc | DMSO | 80 | 16 | 71 |

| 3-Bromo-4-methylbenzoate | Pd(OAc)₂, SPhos | THF/H₂O | 100 | 24 | 65 |

| 3-Iodo-4-methylbenzoate | PdCl₂(dppf)·CH₂Cl₂, K₂CO₃ | Dioxane/H₂O | 90 | 26 | 77* |

*Yield for downstream cross-coupled product.

Challenges and Solutions

- Byproduct Formation : Trace iodobenzene derivatives observed at >90°C. Mitigated by maintaining strict temperature control.

- Catalyst Deactivation : Additives like TBAB (tetrabutylammonium bromide) improve Pd stability.

- Purification : Recrystallization in hexanes/EtOAc (10:1) achieves >98% purity.

Scalability and Reproducibility

- Gram-Scale : Consistent 70–75% yield across 10+ batches.

- Kilogram-Scale : Pilot trials show 68% yield with 99.5% HPLC purity after optimization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst, forming carbon-carbon bonds.

Oxidation: The compound can be oxidized to form the corresponding phenol derivative.

Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Acids and Bases: For hydrolysis reactions.

Major Products

Aryl Derivatives: From coupling reactions.

Phenol Derivatives: From oxidation reactions.

Carboxylic Acids: From hydrolysis reactions.

Scientific Research Applications

Organic Synthesis

Methyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate serves as a versatile intermediate in organic synthesis. Its boron-containing moiety allows it to participate in various reactions:

- Borylation Reactions : The compound can be utilized in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction involves the coupling of aryl or vinyl boron compounds with electrophiles to form carbon-carbon bonds. The presence of the dioxaborolane group enhances the reactivity of the compound towards electrophiles due to the stabilization of the transition state during the reaction .

- Synthesis of Complex Molecules : It has been used as a building block for synthesizing more complex organic molecules. For instance, researchers have employed it in the synthesis of biologically active compounds and pharmaceuticals by facilitating the introduction of functional groups into aromatic systems .

Medicinal Chemistry

The compound's structural features make it a candidate for drug development:

- Anticancer Agents : Research indicates that derivatives of methyl 4-methylbenzoate have shown promising activity against various cancer cell lines. The incorporation of the dioxaborolane moiety can enhance bioactivity and selectivity towards cancer cells .

- Targeted Drug Delivery : The boron atom in the structure can be utilized for targeted drug delivery systems. Boron-containing compounds have been studied for their ability to selectively accumulate in tumors due to the tumor microenvironment's unique pH and metabolic conditions .

Materials Science

In materials science, this compound has applications in:

- Polymer Chemistry : It can be used as a monomer or additive in polymer synthesis. The incorporation of boron into polymers can enhance thermal stability and mechanical properties. Additionally, it may impart unique optical properties suitable for photonic applications .

- Nanomaterials : The compound is also being explored for its role in synthesizing boron-containing nanomaterials that exhibit interesting electronic and photonic properties. These materials have potential applications in sensors and electronic devices .

Agricultural Chemistry

This compound has potential applications in agricultural chemistry:

- Pesticides and Herbicides : Research is ongoing into its efficacy as a pesticide or herbicide component. The boron moiety may enhance the bioactivity of agrochemicals by improving their stability and solubility in various formulations .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Mechanism of Action

The mechanism of action of methyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating reactions such as the Suzuki-Miyaura coupling. This coordination ability is crucial for its role in catalysis and organic synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

(a) Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 171364-80-0)

- Properties :

- Applications : Preferred for synthesizing linear biaryl systems in medicinal chemistry .

(b) Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1207448-16-5)

Functional Group Variations

(a) Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate

- Structure : Trifluoromethyl group at the 5-position ; boronate at the 3-position .

- Properties :

- Applications : Key intermediate in fluorinated drug candidates (e.g., kinase inhibitors) .

(b) Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Substituent Effects on Reactivity

| Compound | Substituent Position/Type | Suzuki Coupling Yield* | Stability (H₂O, 25°C) |

|---|---|---|---|

| Target Compound (3-boronate, 4-methyl) | 3-Bpin, 4-Me | 85% | >24 h |

| 4-Boronate Isomer | 4-Bpin | 92% | >48 h |

| 2-Me-4-Bpin | 2-Me, 4-Bpin | 68% | >24 h |

| 5-CF₃-3-Bpin | 3-Bpin, 5-CF₃ | 78% | 12 h |

Key Research Findings

Steric vs. Electronic Effects : The target compound’s 4-methyl group provides moderate steric shielding, balancing reactivity and stability. In contrast, para-boronates exhibit higher yields due to reduced steric interference .

Biological Compatibility : Trifluoromethyl derivatives show enhanced cellular uptake in tumor-targeting applications, as demonstrated in prodrug systems responsive to NQO1 overexpression .

Synthetic Flexibility : Ethyl esters are preferred for late-stage functionalization in drug discovery, while methyl esters are cost-effective for large-scale reactions .

Biological Activity

Methyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzoate is a compound of interest in medicinal chemistry and material science due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molar mass of approximately 223.12 g/mol. Its structure includes a benzoate moiety and a dioxaborolane group which may contribute to its biological activity.

The biological activity of this compound is linked to its ability to interact with various biological targets. The dioxaborolane group is known for its role in facilitating the delivery of boron into biological systems. Boron compounds have been studied for their potential therapeutic effects in cancer treatment due to their ability to enhance the efficacy of radiation therapy and their selective toxicity towards tumor cells.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : Boron compounds can act as enzyme inhibitors by interacting with active sites or altering enzyme conformation.

- Cellular Uptake : The lipophilic nature of the benzoate moiety may enhance cellular permeability, allowing for better absorption and bioavailability.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that boron compounds can induce oxidative stress in cancer cells, leading to apoptosis.

Anticancer Activity

Several studies have investigated the anticancer properties of boron-containing compounds. For instance:

- Study A : In vitro assays demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7) at micromolar concentrations. The mechanism was attributed to ROS generation leading to apoptosis .

Case Studies

- Case Study 1 : A research team synthesized a series of dioxaborolane derivatives and evaluated their anticancer effects. The study found that modifications in the dioxaborolane structure significantly influenced cytotoxicity and selectivity toward cancer cells .

- Case Study 2 : Another investigation focused on the use of boron compounds in combination with radiotherapy. Results indicated that this compound enhanced the radiosensitivity of tumor cells in preclinical models .

Toxicity and Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. The compound is classified as having low acute toxicity; however, detailed chronic toxicity data remains limited.

| Toxicity Parameter | Result |

|---|---|

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No known carcinogenic effects |

| Reproductive Toxicity | No data available |

| STOT (Single Exposure) | Respiratory system affected |

| STOT (Repeated Exposure) | No data available |

Q & A

Basic: What are the standard synthetic routes for preparing Methyl 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

The compound is typically synthesized via Pd-catalyzed Miyaura borylation of a halogenated benzoate precursor. A common protocol involves reacting methyl 3-bromo-4-methylbenzoate with bis(pinacolato)diboron (Bpin) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl) and a base (e.g., NaCO) in a solvent like 1,4-dioxane or DME at 80–100°C . Reaction progress is monitored via TLC or LC-MS, with purification by column chromatography (silica gel, hexane/ethyl acetate gradient).

Advanced: How can reaction yields be optimized for this compound in Suzuki-Miyaura cross-coupling reactions?

Key factors include:

- Catalyst selection : Pd(PPh) or Pd(dppf)Cl are preferred for aryl-aryl couplings due to their stability and efficiency .

- Solvent system : Use anhydrous DME or toluene with degassed aqueous NaCO (3:1 v/v) to minimize hydrolysis of the boronate ester .

- Temperature control : Maintain 80–90°C for 12–24 hours to ensure complete conversion while avoiding decomposition of the boronate moiety .

- Substrate ratio : A 1.2:1 molar ratio of boronate to aryl halide minimizes side reactions. Post-reaction purification via recrystallization (e.g., methanol/water) enhances purity .

Basic: What spectroscopic techniques are critical for structural confirmation?

- H and C NMR : Key signals include the methyl ester (δ ~3.9 ppm, singlet) and pinacolato group (δ ~1.3 ppm, 12H multiplet) in H NMR. C NMR confirms the aromatic substitution pattern (e.g., C-B coupling at ~85 ppm) .

- High-resolution mass spectrometry (HRMS) : Accurately verifies molecular weight (e.g., CHBO requires m/z 292.1543) .

- X-ray crystallography : For unambiguous confirmation, single crystals grown in hexane/ethyl acetate can be analyzed using SHELX programs .

Advanced: How to resolve contradictions in 11^{11}11B NMR data during characterization?

Discrepancies in B NMR shifts (typically δ ~30–35 ppm for pinacolato boronates) may arise from:

- Impurities : Trace boronic acids (δ ~28 ppm) indicate incomplete esterification; repurify via silica gel chromatography .

- Solvent effects : Use deuterated chloroform (CDCl) for consistency, as DMSO-d can broaden peaks .

- Dynamic effects : Variable-temperature NMR can distinguish between static and fluxional boron environments .

Basic: What handling and storage practices ensure compound stability?

- Storage : Keep under inert gas (Ar/N) at –20°C in sealed, desiccated vials to prevent hydrolysis .

- Handling : Use anhydrous solvents (e.g., THF, DCM) and glovebox conditions for moisture-sensitive reactions .

- Stability monitoring : Regular H NMR checks (every 3 months) detect degradation (e.g., ester hydrolysis to carboxylic acid) .

Advanced: What role does this compound play in synthesizing complex heterocycles?

It serves as a meta-substituted boronate building block for:

- Indole derivatives : Coupling with bromoindoles under Pd catalysis yields biaryl intermediates for alkaloid synthesis (e.g., clavicipitic acid precursors) .

- Heteroaromatic systems : Suzuki reactions with pyridyl halides generate pharmacophores for kinase inhibitors (e.g., PIP5K inhibitors) .

- Chiral ligands : Enantioselective intramolecular couplings produce inherently chiral calixarenes via Pd-catalyzed cyclization .

Basic: What impurities are commonly observed, and how are they removed?

- Residual boronic acid : Detectable via B NMR (δ ~28 ppm); remove by washing with pH 7 buffer .

- Deborylated byproducts : Arise from protodeboronation during coupling; minimize by using degassed solvents and avoiding strong acids .

- Pinacol ester hydrolysis : Purify via silica gel chromatography (hexane/EtOAc, 4:1) .

Advanced: What mechanistic insights explain its reactivity in cross-couplings?

- Transmetallation efficiency : The electron-rich pinacolato boron facilitates Pd(II) to Pd(0) reduction, accelerating the catalytic cycle .

- Steric effects : The 4-methyl group on the benzoate enhances regioselectivity in meta-substituted couplings by directing electrophilic attack .

- Base coordination : NaCO aids in activating the boronate via B–O bond polarization, critical for aryl transfer to Pd .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.